molecular formula C11H18N4O2 B3113103 tert-Butyl (2-(pyrimidin-2-ylamino)ethyl)carbamate CAS No. 193473-64-2

tert-Butyl (2-(pyrimidin-2-ylamino)ethyl)carbamate

Cat. No.: B3113103
CAS No.: 193473-64-2
M. Wt: 238.29 g/mol
InChI Key: PSFPVLOLPHPRCU-UHFFFAOYSA-N
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Description

tert-Butyl (2-(pyrimidin-2-ylamino)ethyl)carbamate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. The compound’s molecular formula is C11H18N4O2, and it has a molecular weight of 238.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (2-(pyrimidin-2-ylamino)ethyl)carbamate can be synthesized through various methods. One common approach involves the reaction of tert-butyl chloroformate with 2-(pyrimidin-2-ylamino)ethylamine under mild conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(pyrimidin-2-ylamino)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

tert-Butyl (2-(pyrimidin-2-ylamino)ethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2-(pyrimidin-2-ylamino)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-(pyrimidin-2-ylamino)ethyl)carbamate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in various research applications, particularly in the development of new therapeutic agents.

Properties

IUPAC Name

tert-butyl N-[2-(pyrimidin-2-ylamino)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-8-7-14-9-12-5-4-6-13-9/h4-6H,7-8H2,1-3H3,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFPVLOLPHPRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-(Boc)ethylenediamine (0.80 g, 5.0 mmol) (Syn. Commun. 1990, 20, 255-264) was dissolved in 1-propanol (12 mL) and treated with K2CO3 (1.2 g, 9.0 mmol), followed by 2-chloropyrimidine (0.91 g, 8.0 mmol), and the mixture was heated to reflux for 24 h. The reaction mixture was poured into H2O (30 mL) and extracted with EtOAc (3×30 mL). The combined organic fractions were dried (MgSO4) and concentrated to give the title compound as a yellow solid (1.6 g): MS (ES) m/e 238.9 [M+H]+.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0.91 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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